Quinolin-8-yl 2-(2,4-dichlorophenoxy)acetate
Overview
Description
Quinolin-8-yl 2-(2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C17H11Cl2NO3 and a molecular weight of 348.18 g/mol This compound is known for its unique structure, which combines a quinoline moiety with a dichlorophenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of quinolin-8-ol with 2-(2,4-dichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted phenoxyacetate derivatives.
Scientific Research Applications
Quinolin-8-yl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the dichlorophenoxy group can interact with cellular proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl acetate: Lacks the dichlorophenoxy group, making it less reactive in certain substitution reactions.
2-(2,4-Dichlorophenoxy)acetic acid: Lacks the quinoline moiety, limiting its potential biological activities.
Quinolin-8-yl benzoate: Contains a benzoate group instead of a dichlorophenoxy group, affecting its reactivity and applications.
Uniqueness
Quinolin-8-yl 2-(2,4-dichlorophenoxy)acetate is unique due to the combination of the quinoline and dichlorophenoxy moieties, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound in various fields of research and development .
Properties
IUPAC Name |
quinolin-8-yl 2-(2,4-dichlorophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-12-6-7-14(13(19)9-12)22-10-16(21)23-15-5-1-3-11-4-2-8-20-17(11)15/h1-9H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYPIUHKUONXRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322982 | |
Record name | quinolin-8-yl 2-(2,4-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7702-63-8 | |
Record name | NSC402613 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | quinolin-8-yl 2-(2,4-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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